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Compound of Interest

Compound Name: SK-3-91

Cat. No.: B10823903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SK-3-91, a multi-kinase PROTAC (Proteolysis

Targeting Chimera), and its application in the chemoproteomic mapping of the degradable

human kinome. The methodologies and data presented are primarily derived from the seminal

work of Donovan et al., "Mapping the Degradable Kinome Provides a Resource for Expedited

Degrader Development," published in Cell in 2020.

Introduction: The Rise of Targeted Protein
Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that

utilizes small molecules to hijack the cell's natural ubiquitin-proteasome system (UPS) for the

selective elimination of disease-causing proteins. Unlike traditional inhibitors that only block a

protein's function, degraders physically remove the target protein, offering potential advantages

in overcoming drug resistance and addressing previously "undruggable" targets.[1]

SK-3-91 is a heterobifunctional degrader designed to broadly explore the portion of the human

kinome susceptible to this induced degradation. It serves as a valuable tool for identifying novel

kinase targets for TPD and provides a foundational dataset for the development of more

selective next-generation degraders.[1][2]
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SK-3-91 functions as a classic PROTAC, a molecule with three key components: a ligand that

binds to a target protein (in this case, a promiscuous kinase binder), a ligand that recruits an

E3 ubiquitin ligase, and a linker connecting the two.

Kinase Binder (Warhead): The kinase-binding component of SK-3-91 is based on the

TAE684 ligand, which allows it to engage with a wide array of kinases.

E3 Ligase Recruiter: SK-3-91 utilizes a ligand that recruits the von Hippel-Lindau (VHL) E3

ubiquitin ligase complex.[3]

Linker: A chemical linker bridges the kinase binder and the VHL ligand.

The core mechanism involves SK-3-91 inducing the formation of a ternary complex between a

target kinase and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin

molecules to the kinase, tagging it for recognition and subsequent degradation by the 26S

proteasome.
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Caption: Mechanism of SK-3-91 induced kinase degradation.
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Quantitative Proteomic Analysis of the Degradable
Kinome
Global proteomic profiling using Tandem Mass Tag (TMT) mass spectrometry is the core

technique for identifying and quantifying the kinases degraded by SK-3-91. This method allows

for the simultaneous analysis of protein abundance changes across multiple samples (e.g.,

different treatments or time points) relative to a control (e.g., DMSO).

The following tables summarize the degradation data for a selection of kinases upon treatment

with SK-3-91 in MOLT-4 cells, as reported by Donovan et al. The data highlights kinases that

are significantly downregulated.

Table 1: Kinase Degradation Profile of SK-3-91 in MOLT-4 Cells
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Gene Symbol Protein Name
Log2 Fold Change
(SK-3-91 vs. DMSO)

Adjusted p-value

AURKB Aurora kinase B -3.50 1.12E-09

PLK1 Polo-like kinase 1 -3.10 1.45E-08

CHEK1
Serine/threonine-

protein kinase Chk1
-2.85 3.21E-07

BUB1

Mitotic checkpoint

serine/threonine-

protein kinase BUB1

-2.50 5.15E-06

CDK1
Cyclin-dependent

kinase 1
-2.30 8.90E-06

WEE1
Wee1-like protein

kinase
-2.15 2.34E-05

FLT3 FLT3LG receptor -1.98 7.81E-05

JAK1
Tyrosine-protein

kinase JAK1
-1.55 1.02E-04

FAK1 (PTK2)
Focal adhesion kinase

1
-1.30 4.50E-04

BTK
Tyrosine-protein

kinase BTK
-1.10 9.80E-04

Note: The data presented is a representative subset derived from publicly available resources

related to the Donovan et al. publication. Log2 Fold Change indicates the magnitude of

degradation (a more negative number means greater degradation). The adjusted p-value

indicates statistical significance.

Experimental Protocols
The following is a detailed methodology for a chemoproteomics experiment to map the

degradable kinome using a compound like SK-3-91, based on the protocols from the Donovan

et al. study.
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Experimental Workflow Overview
The overall process involves treating cultured cells with the degrader, harvesting and lysing the

cells, preparing proteins for mass spectrometry, labeling with TMT reagents for multiplexed

quantification, and finally, analyzing the samples via LC-MS/MS to determine changes in

protein abundance.
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Caption: Workflow for quantitative proteomics of the degradable kinome.
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Detailed Methodologies
A. Cell Culture and Treatment:

Culture human cells (e.g., MOLT-4 leukemia cells) in appropriate media (e.g., RPMI-1640

supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

Seed cells to an appropriate density to ensure they are in the logarithmic growth phase at

the time of treatment.

Treat cells with the desired concentration of SK-3-91 (e.g., 1 µM) or vehicle control (e.g.,

0.1% DMSO) for a specified time course (e.g., 4, 8, or 24 hours). Perform treatments in

biological triplicate.

B. Cell Lysis and Protein Preparation:

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellets with ice-cold PBS.

Lyse the cell pellets in 8 M urea lysis buffer (8 M Urea, 50 mM NaCl, 50 mM EPPS pH 8.5)

supplemented with protease and phosphatase inhibitors.

Sonicate the lysates to shear genomic DNA and ensure complete lysis.

Clarify the lysates by centrifugation at 21,000 x g for 15 minutes at 4°C.

Determine protein concentration using a BCA assay.

C. Protein Digestion and TMT Labeling:

Take a standardized amount of protein (e.g., 100 µg) from each sample.

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and

incubating at 37°C for 30 minutes.

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and

incubating for 30 minutes at room temperature in the dark.
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Dilute the samples 4-fold with 50 mM EPPS (pH 8.5) to reduce the urea concentration to 2

M.

Digest the proteins overnight at 37°C using a combination of Lys-C and Trypsin proteases.

Acidify the resulting peptide mixtures with formic acid to stop the digestion.

Desalt the peptides using C18 solid-phase extraction (SPE) cartridges and dry them under

vacuum.

Resuspend the peptides and label them with the appropriate TMT (Tandem Mass Tag)

reagents according to the manufacturer's protocol.

Combine the TMT-labeled samples into a single multiplexed sample.

Desalt the pooled sample again using C18 SPE and dry under vacuum.

D. LC-MS/MS Analysis:

Resuspend the final TMT-labeled peptide mix in a suitable buffer for mass spectrometry

(e.g., 5% acetonitrile, 0.1% formic acid).

Analyze the samples using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap

Fusion Lumos) coupled with a nano-electrospray ionization source and a liquid

chromatography system.

Separate peptides using a gradient of increasing acetonitrile concentration over a long

analytical column.

Operate the mass spectrometer in a data-dependent acquisition mode, typically using a

synchronous precursor selection (SPS)-MS3 method for TMT quantification to minimize ratio

compression.

E. Data Analysis:

Process the raw mass spectrometry data files using a software platform like Proteome

Discoverer.
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Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify

peptides and proteins.

Quantify the TMT reporter ion intensities for each identified peptide.

Calculate the relative protein abundance for each condition by normalizing the TMT reporter

ion signals.

Perform statistical analysis (e.g., t-test with Benjamini-Hochberg correction) to identify

proteins that are significantly up- or downregulated in the SK-3-91 treated samples

compared to the DMSO control.

Filter the results to identify kinases with a significant negative fold change, which represent

the "degradable kinome."

Conclusion
The use of multi-kinase degraders like SK-3-91 in combination with advanced chemoproteomic

techniques provides a powerful platform for systematically mapping the degradable kinome.[1]

This approach not only identifies a vast number of kinases that are susceptible to targeted

degradation but also generates valuable data that can accelerate the development of selective

and potent degraders for therapeutic applications. The detailed protocols and data presented in

this guide offer a comprehensive resource for researchers aiming to explore and leverage the

potential of targeted protein degradation in drug discovery.
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To cite this document: BenchChem. [A Technical Guide to Mapping the Degradable Kinome
Using SK-3-91]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823903#sk-3-91-for-mapping-the-degradable-
kinome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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